molecular formula C₄₀H₆₇D₇N₂O₁₅ B1161501 N-Demethyl Roxithromycin-d7

N-Demethyl Roxithromycin-d7

Cat. No.: B1161501
M. Wt: 830.06
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Demethyl Roxithromycin-d7 is a deuterated analog of a key human metabolite of Roxithromycin, a semi-synthetic macrolide antibiotic. Roxithromycin itself is used to treat respiratory tract, urinary, and soft tissue infections, and functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . In pharmaceutical research, this deuterated compound serves as a critical internal reference standard for advanced analytical techniques. Its primary application is in the development and validation of precise bioanalytical methods (AMV), which are indispensable for accurate quantification of analytes in complex matrices . Furthermore, it plays a vital role in Quality Control (QC) procedures, ensuring the reliability and consistency of data throughout the drug development pipeline. The use of this characterized standard is particularly crucial for regulatory submissions, such as Abbreviated New Drug Applications (ANDA), supporting the commercial production of Roxithromycin and ensuring compliance with stringent regulatory guidelines . This product is intended for research purposes in a laboratory setting only and is not meant for diagnostic or therapeutic use.

Properties

Molecular Formula

C₄₀H₆₇D₇N₂O₁₅

Molecular Weight

830.06

Synonyms

(9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin-d7;  (E)-N-Demethylroxithromycin-d7;  N-Demethylroxithromycin-d7;  RU 44981-d7

Origin of Product

United States

Synthetic Pathways and Isotopic Labeling Strategies for N Demethyl Roxithromycin D7

Methodologies for Deuterium (B1214612) Incorporation in Macrolide Structures

The introduction of deuterium into complex organic molecules like macrolide antibiotics can be achieved through several strategic approaches. These methods range from direct hydrogen isotope exchange (HIE) on the intact molecule to the de novo synthesis using deuterated building blocks.

One acs.orgof the most direct methods is HIE, where C-H bonds are exchanged for C-D bonds. This can be catalyzed by transition metals like palladium or iridium, often using heavy water (D₂O) as the deuterium source. For m princeton.edunih.govacrolides, this technique can be applied in the late stages of a synthetic sequence, but controlling the specific position (regioselectivity) of the deuterium label can be challenging. Anoth acs.orger HIE approach involves photoredox catalysis, which can selectively install deuterium at α-amino sp³ C-H bonds using D₂O as the isotopic source.

A mo princeton.edure precise method involves the catalytic reduction of a precursor molecule using deuterium gas (D₂). For e nih.govmarquette.eduxample, the reduction of an unsaturated bond (alkene or alkyne) or a nitrile within a synthetic intermediate can install deuterium atoms at specific, predictable locations. This nih.govoaes.ccoffers high control over the labeling pattern.

The most common and often most reliable strategy for complex molecules is the use of deuterated building blocks during synthesis. This nih.govapproach involves preparing a key precursor fragment that already contains the deuterium labels and then incorporating it into the larger molecular structure. For N-Demethyl Roxithromycin-d7, this would likely involve synthesizing a deuterated version of the oxime side-chain precursor, 2-methoxyethoxymethyl chloride (MEM-Cl), and attaching it to the macrolide core. This researchgate.netensures the deuterium atoms are located specifically on the side chain, providing a stable, non-exchangeable label ideal for metabolic studies.

Finally, deuterium labeling can occur through biological methods, where microorganisms are cultured in media containing D₂O. The b nih.govacteria incorporate deuterium into newly synthesized lipids and proteins, a technique useful for studying metabolic activity but less controlled for producing a specific labeled drug standard.

Ta nih.govnih.govble 1: Summary of Deuterium Incorporation Methodologies

acs.orgprinceton.edunih.govmarquette.edunih.govnih.gov
MethodologyDeuterium SourceDescriptionApplicability to Macrolides
Hydrogen Isotope Exchange (HIE)Heavy Water (D₂O)Direct exchange of hydrogen for deuterium on an existing molecule, often catalyzed by a transition metal or light.Applicable for late-stage labeling, but may lack regioselectivity.
Catalytic DeuterationDeuterium Gas (D₂)Reduction of unsaturated bonds or functional groups in a precursor molecule using D₂ gas and a catalyst.Provides high site-specificity if a suitable precursor with a reducible group is available.
Deuterated Building BlocksLabeled Reagents (e.g., MEM-Cl-d7)Synthesis using a key starting material that has been previously deuterated.Offers precise control over label placement; the most probable route for this compound.
Biosynthetic LabelingHeavy Water (D₂O)Incorporation of deuterium by culturing microorganisms in a D₂O-enriched medium.Used for metabolic flux analysis rather than specific compound synthesis.

Precursor Chemistry and Synthetic Routes to N-Demethylated Roxithromycin (B50055) Analogues

The precursor for roxithromycin itself is typically Erythromycin A. The s nih.govynthesis involves converting Erythromycin A into its 9-(E)-oxime derivative. This researchgate.netoxime is then alkylated on the nitrogen atom of the oxime group. For the synthesis of Roxithromycin-d7 (the immediate precursor to the target compound), a deuterated alkylating agent, 2-methoxyethoxymethyl chloride-d7 (MEM-Cl-d7), would be used. This researchgate.netreaction is typically carried out using a phase transfer catalyst.

Once researchgate.net Roxithromycin-d7 is obtained, the next critical step is the selective N-demethylation of the dimethylamino group on the desosamine (B1220255) sugar moiety. A documented method for this transformation on the non-labeled roxithromycin involves reacting the macrolide with iodine and sodium acetate (B1210297) in a buffered aqueous solution (pH 8-9). This researchgate.netmethod achieves the removal of one methyl group from the tertiary amine to yield N-Demethyl Roxithromycin. Apply researchgate.netresearchgate.neting this procedure to Roxithromycin-d7 would yield the final target compound, this compound. The resulting product is then purified, commonly through recrystallization or chromatography, to isolate it from any remaining starting material or side products.

Ta researchgate.netble 2: Proposed Synthetic Route for this compound

researchgate.netresearchgate.netresearchgate.net
StepStarting MaterialKey ReagentsProductDescription
1Erythromycin A 9-(E)-oxime2-methoxyethoxymethyl chloride-d7 (MEM-Cl-d7), Phase Transfer CatalystRoxithromycin-d7Alkylation of the oxime with a deuterated side-chain precursor.
2Roxithromycin-d7Iodine, Sodium Acetate, NaOH (aq. buffer)This compoundSelective N-demethylation of the desosamine sugar's amino group.
3Crude this compoundSolvents for recrystallization/chromatographyPurified this compoundPurification to achieve high chemical purity.

Isotopic Purity and Deuterium Enrichment Assessment in Synthesized this compound

After synthesis, it is critical to verify the isotopic purity and the degree of deuterium enrichment in the final this compound product. This ensures its reliability as an internal standard. The primary techniques for this assessment are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Elec rsc.orgtrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a powerful tool for this purpose. By an nih.govalyzing the full scan mass spectrum, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be precisely measured. For N nih.gov-Demethyl Roxithromycin-d7, the mass spectrum would show a cluster of peaks corresponding to the molecule with varying numbers of deuterium atoms (d₀, d₁, d₂, etc.). The relative abundance of the d₇ ion compared to the others (d₀-d₆) allows for the calculation of the isotopic enrichment. This rsc.orgnih.govmethod is highly sensitive and requires minimal sample.

NMR nih.govspectroscopy, particularly ¹H NMR (proton NMR) and ²H NMR (deuterium NMR), provides complementary information. ¹H NMR can confirm the position of deuterium labeling by observing the disappearance or reduction of signals at specific chemical shifts corresponding to the C-H bonds that have been replaced by C-D bonds. For N rsc.org-Demethyl Roxithromycin-d7, the signals for the seven protons on the methoxyethoxy methyl group would be absent or significantly diminished in the ¹H NMR spectrum. Conversely, ²H NMR would show signals at the corresponding positions, confirming the location of the deuterium labels.

Ta rsc.orgble 3: Hypothetical Isotopologue Distribution for this compound

IsotopologueNumber of Deuterium AtomsExpected Relative Abundance (%) for >98% Enrichment
d₀ (Unlabeled)0< 0.1
d₁ - d₅1-5< 0.5
d₆6< 1.5
d₇ (Target)7> 98.0

Advanced Analytical Methodologies Employing N Demethyl Roxithromycin D7

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Quantitative Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for quantitative bioanalysis, prized for its sensitivity, specificity, and high throughput. frontiersin.orgagilexbiolabs.com In the context of pharmaceutical analysis, it is essential for determining drug concentrations in biological fluids. nih.gov The use of a stable isotope-labeled internal standard like N-Demethyl Roxithromycin-d7 is crucial for mitigating matrix effects and ensuring reliable quantification. aquigenbio.com

Optimization of Chromatographic Separation for this compound and Related Analytes

Effective chromatographic separation is paramount for distinguishing this compound and its corresponding analyte, N-Demethyl Roxithromycin (B50055), from other related compounds and endogenous matrix components. nih.gov Method development often involves the use of reversed-phase chromatography, with C18 or C8 columns being common choices. frontiersin.orgnih.gov

A typical mobile phase for the analysis of macrolide antibiotics, including roxithromycin and its metabolites, consists of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid). nih.govresearchgate.net Gradient elution is frequently employed to achieve optimal separation and peak shape. For instance, a gradient could start with a lower percentage of the organic phase, which is then increased over the course of the run to elute more hydrophobic compounds. frontiersin.org The flow rate is typically set between 0.2 and 1.0 mL/min, with shorter run times being desirable for high-throughput analysis. researchgate.netnih.govijper.org

Table 1: Illustrative Chromatographic Conditions for Macrolide Analysis

ParameterCondition
Column Reversed-phase C18, 50 x 2.1 mm, 1.7 µm nih.gov
Mobile Phase A 0.1% Formic acid in water frontiersin.org
Mobile Phase B 0.1% Formic acid in acetonitrile frontiersin.org
Flow Rate 0.4 mL/min frontiersin.org
Column Temperature 40°C frontiersin.org
Injection Volume 2 µL frontiersin.org

Mass Spectrometric Detection Parameters: Ionization, Fragmentation Pathways, and Transitions for this compound

Mass spectrometric detection for this compound and related compounds is typically performed using electrospray ionization (ESI) in the positive ion mode. nih.govnih.gov ESI is a soft ionization technique that is well-suited for large, thermally labile molecules like macrolides, as it minimizes fragmentation in the source. uni-saarland.dersc.org

In the tandem mass spectrometer, the protonated molecule (precursor ion) of this compound is selected in the first quadrupole. It then undergoes collision-induced dissociation (CID) in the collision cell, breaking into characteristic product ions. uni-saarland.de The resulting fragments are then detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity. frontiersin.org

The fragmentation of N-Demethyl Roxithromycin and its deuterated analog will follow similar pathways, primarily involving the cleavage of glycosidic bonds and modifications to the macrolide ring. libretexts.orgmiamioh.edu For N-Demethyl Roxithromycin, a common transition monitored is from the precursor ion to a product ion resulting from the loss of the desosamine (B1220255) sugar. umweltbundesamt.de Due to the deuterium (B1214612) labeling on the methoxyethoxymethyl side chain of this compound, its precursor and product ions will have a higher mass-to-charge ratio (m/z) compared to the unlabeled compound. lgcstandards.comcymitquimica.com

Table 2: Exemplary Mass Spectrometric Transitions for Roxithromycin and its N-Demethyl Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Roxithromycin837.5679.7Positive ESI ijper.org
N-Demethyl Roxithromycin823.5144 / 666Positive ESI umweltbundesamt.de

Note: The specific transitions for this compound would be shifted by the mass of the deuterium labels.

Ultra-Performance Liquid Chromatography-Quadrupole/Orbitrap Mass Spectrometry (UPLC-Q/Orbitrap MS) for this compound Inclusion

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole/Orbitrap Mass Spectrometry (Q/Orbitrap MS) represents a powerful platform for both quantitative and qualitative analysis. mdpi.commdpi.com This high-resolution mass spectrometry (HRMS) approach provides exceptional mass accuracy, enabling confident identification of analytes. nih.gov When analyzing for N-Demethyl Roxithromycin, the inclusion of this compound as an internal standard is critical for achieving accurate quantification. nih.gov

The UPLC system allows for rapid separations with high resolution, while the Q/Orbitrap MS provides full-scan HRMS data, which can be used for both targeted quantification and retrospective analysis of other compounds. nih.govresearchgate.net An analytical method for macrolide antibiotics in milk utilized UPLC-Q/Orbitrap MS, demonstrating the capability to detect N-demethyl-roxithromycin among other analytes. researchgate.net The method involved a Full MS/data-dependent MS² acquisition mode, allowing for both quantification and structural confirmation. researchgate.net

Development of Targeted Multi-Analyte Quantitative Assays Incorporating this compound

There is a growing need for multi-analyte quantitative assays that can simultaneously measure a wide range of compounds from different drug classes in a single run. frontiersin.orgnih.gov These methods are particularly valuable in environmental monitoring and clinical toxicology. This compound can be incorporated into these assays as an internal standard for the quantification of its unlabeled counterpart, N-Demethyl Roxithromycin. nih.gov

The development of such methods requires careful optimization of both chromatographic and mass spectrometric conditions to accommodate analytes with diverse physicochemical properties. nih.gov This often involves compromises in the analytical conditions to achieve a method that is suitable for all target compounds. tesisenred.net A study on multiresidue antibiotic quantification successfully developed a UPLC-MS/MS method for 64 analytes, including macrolides and their metabolites. nih.gov The use of multiple isotopically labeled internal standards, including those for macrolides, was essential for the accuracy of this comprehensive assay. nih.gov

Role of N Demethyl Roxithromycin D7 in Pharmacokinetic and Metabolic Pathway Research Methodologies

Application of N-Demethyl Roxithromycin-d7 for Accurate Quantification in Pharmacokinetic Study Designs

Pharmacokinetic (PK) studies are fundamental to drug development, as they characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. A critical component of these studies is the accurate measurement of the drug and its major metabolites in biological samples (such as plasma, serum, or urine) over time. This compound plays a pivotal role as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for this purpose. researchgate.netfda.gov

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis. During sample analysis, a precise amount of the deuterated standard is added to every sample, including calibration standards, quality controls, and the unknown study samples. Because the SIL-IS is chemically homologous to the analyte (the unlabeled N-Demethyl Roxithromycin), it behaves identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. nih.gov Any variability or loss that occurs during sample preparation or analysis affects both the analyte and the internal standard to the same degree.

The mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z). By calculating the ratio of the analyte's response to the internal standard's response, the method can correct for experimental variations, leading to significantly improved accuracy, precision, and robustness of the analytical results. This ensures that the concentration data used to build pharmacokinetic profiles are highly reliable.

Table 1: Properties of this compound as an Ideal Internal Standard

PropertyDescriptionRationale for Use
Chemical Homology Nearly identical chemical structure to the analyte (N-Demethyl Roxithromycin).Ensures similar behavior during sample extraction, chromatography, and ionization.
Mass Difference Differentiated from the analyte by mass spectrometry due to deuterium (B1214612) labeling.Allows for simultaneous detection and distinct quantification without mutual interference.
Co-elution Elutes at the same retention time as the analyte in liquid chromatography.Experiences the same matrix effects and ionization suppression/enhancement at the same time.
Stability Deuterium labels are stable and do not exchange under analytical conditions.Provides a consistent and reliable reference signal throughout the analytical process.

Contribution to In Vitro and In Vivo Drug Metabolism Studies of Roxithromycin (B50055) (as an analytical standard)

Understanding how a drug is metabolized is crucial for evaluating its efficacy and potential for drug-drug interactions. These investigations are conducted in both laboratory settings (in vitro) and within living organisms (in vivo). N-Demethyl Roxithromycin is a known metabolite of Roxithromycin, formed through an N-demethylation reaction, a common metabolic pathway. scbt.com

In these metabolism studies, this compound serves as a critical analytical reference standard. cleanchemlab.com

In Vitro Studies: Researchers use systems like liver microsomes, hepatocytes, or recombinant enzymes to simulate metabolic processes. When Roxithromycin is incubated in these systems, its metabolites are formed. This compound is used to develop a quantitative assay to measure the amount of N-Demethyl Roxithromycin produced. This allows for the determination of key metabolic parameters, such as the rate of formation and the specific enzymes involved in the N-demethylation of Roxithromycin.

The availability of a high-purity, stable isotope-labeled standard enables the confident identification and precise quantification of the metabolite, which might otherwise be challenging due to the complexity of the biological matrix and the presence of numerous other endogenous compounds.

Table 2: Application of this compound in Metabolism Studies

Study TypeExperimental SystemRole of this compoundResearch Outcome
In Vitro Human Liver Microsomes, S9 Fractions, HepatocytesInternal standard for LC-MS/MS quantification of the formed N-Demethyl Roxithromycin.Determination of metabolic rate, enzyme kinetics (Km, Vmax), and potential for metabolic drug interactions.
In Vivo Animal Models (e.g., rats, dogs), Human Clinical TrialsInternal standard for quantifying N-Demethyl Roxithromycin in plasma, urine, and feces.Characterization of the metabolite's pharmacokinetic profile and assessment of the N-demethylation pathway's importance in overall drug clearance.

Investigation of Metabolic Pathways Utilizing Stable Isotope-Labeled Standards for Analytical Referencing

Stable isotope labeling is a powerful technique for elucidating complex metabolic pathways. nih.govnih.gov While this compound is used to quantify a known metabolite, the broader strategy often involves administering a stable isotope-labeled version of the parent drug (e.g., Roxithromycin-d7) to an in vitro or in vivo system. Analysts then search for all deuterated species in the resulting samples. Any molecule containing the deuterium label is unequivocally identified as a metabolite derived from the parent drug. ovid.com

In this "metabolite profiling" or "metabolite identification" context, this compound serves as an indispensable analytical reference standard. When a deuterated peak is detected at the mass corresponding to this compound, its identity can be definitively confirmed by comparing its chromatographic retention time and mass spectral fragmentation pattern to that of the authentic, pure this compound standard.

This comparative approach provides unambiguous structural confirmation, which is a critical step in mapping the complete biotransformation of a drug. It allows researchers to distinguish the N-demethylated metabolite from other potential metabolites with similar masses (isomers). By using a suite of labeled metabolite standards, scientists can piece together the entire metabolic puzzle, identifying primary, secondary, and even tertiary metabolites to build a comprehensive metabolic map. researchgate.net

Table 3: Roles of Stable Isotope-Labeled Compounds in Metabolic Pathway Analysis

Compound UsedPrimary RoleApplication
Labeled Parent Drug (e.g., Roxithromycin-d7) Tracer / Discovery Tool Administered to a biological system to discover novel and unknown metabolic pathways by tracking the isotope label into downstream metabolites.
Labeled Metabolite (e.g., this compound) Reference / Quantitation Standard Used to confirm the identity of metabolites found using the tracer and to accurately quantify their concentration in biological samples.

Analytical Performance Evaluation and Methodological Considerations for N Demethyl Roxithromycin D7

Assessment of Isotope Effects and Their Impact on Quantitative Accuracy with N-Demethyl Roxithromycin-d7

In quantitative mass spectrometry, an ideal internal standard (IS) is chemically identical to the analyte but has a different mass. A stable isotope-labeled internal standard (SIL-IS) like this compound is the closest approximation to this ideal. However, the introduction of heavier isotopes, such as deuterium (B1214612), can sometimes lead to isotope effects. These effects can manifest as slight differences in chromatographic retention times and, in rare cases, variations in ionization or fragmentation efficiency compared to the unlabeled analyte.

For this compound, which has seven deuterium atoms, a minor chromatographic shift is possible, where the deuterated compound may elute slightly earlier than its non-deuterated counterpart. This is a known phenomenon that generally does not impact quantification, provided the SIL-IS and the analyte peaks are both well-resolved and integrated consistently. The primary advantage of using a SIL-IS is its ability to co-elute very closely with the analyte, ensuring that both compounds experience nearly identical conditions during their passage through the analytical system.

The most significant benefit of using this compound is the mitigation of variability, which directly enhances quantitative accuracy. Because the SIL-IS and the analyte exhibit nearly identical behavior during sample extraction, chromatography, and ionization, the ratio of their detector responses remains constant even when the absolute signal intensity fluctuates. This normalization corrects for procedural errors or variations, leading to highly reliable and accurate results.

Table 1: Illustrative Impact of this compound on Quantitative Accuracy

Sample ConditionAnalyte Response (Area)IS Response (Area)Analyte/IS RatioCalculated Concentration
No Signal Variation 100,00050,0002.010 ng/mL
Ion Suppression (20%) 80,00040,0002.010 ng/mL
Ion Enhancement (15%) 115,00057,5002.010 ng/mL
Extraction Loss (10%) 90,00045,0002.010 ng/mL

Stability of this compound in Various Analytical Solvents and Biological Matrices

The reliability of a bioanalytical method is fundamentally dependent on the stability of the analyte and the internal standard. europa.eu this compound must be demonstrated to be stable under all conditions it would encounter during the analytical process. This involves a series of rigorous tests as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). unite.it

Key stability assessments include:

Stock and Working Solution Stability: The stability of this compound in the solvent used to prepare stock and working solutions (e.g., methanol, acetonitrile) must be confirmed for defined storage periods and temperatures. nih.gov

Short-Term (Bench-Top) Stability: This test evaluates the stability of the compound in the biological matrix (e.g., plasma, serum) at room temperature for a duration that reflects the typical sample handling and preparation time. europa.eu

Long-Term Stability: The stability of this compound in the biological matrix is assessed under the intended long-term storage conditions (e.g., -20°C or -80°C) for a period that meets or exceeds the time from sample collection to analysis. europa.eu

Freeze-Thaw Stability: This evaluation is critical for samples that may undergo freezing and thawing cycles. The stability of this compound is determined after multiple cycles to ensure its concentration remains unchanged. europa.eu

The acceptance criteria for these stability tests typically require that the mean concentration of the stability samples be within ±15% of the nominal concentration. pmda.go.jp

Table 2: Typical Stability Assessments for this compound

Stability TestConditionPurposeAcceptance Criteria
Stock Solution Room Temp / RefrigeratedEnsures integrity of standard solutions.Within ±10% of initial concentration.
Bench-Top Room Temperature (e.g., 4-24h)Simulates sample processing time.Mean concentration ±15% of nominal.
Freeze-Thaw Multiple cycles (e.g., 3-5 cycles)Assesses stability during repeated freezing and thawing.Mean concentration ±15% of nominal.
Long-Term Frozen storage (e.g., -20°C or -80°C)Confirms stability for the duration of sample storage.Mean concentration ±15% of nominal.

Evaluation of Matrix Effects, Ion Suppression, and Enhancement Phenomena Pertinent to this compound in Complex Samples

Matrix effects are a significant challenge in LC-MS/MS analysis, referring to the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix. nih.govlongdom.org These effects can manifest as ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can severely compromise the accuracy and precision of a quantitative method. nih.govgriffith.edu.au

The primary role of this compound as a SIL-IS is to compensate for these matrix effects. longdom.org Because it is structurally and chemically almost identical to the unlabeled analyte, it is assumed to have the same chromatographic behavior and ionization efficiency. Therefore, any suppression or enhancement caused by matrix components will affect both the analyte and the internal standard to the same degree. griffith.edu.au

By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is effectively normalized. This ensures that the quantitative result remains accurate regardless of signal fluctuations. During method validation, it is essential to assess the matrix effect by analyzing samples from at least six different sources of the biological matrix to ensure that the compensation provided by this compound is consistent and reliable. europa.eu

Table 3: Example of How this compound Corrects for Ion Suppression

Sample SourceAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioOutcome
Neat Solution (No Matrix) 200,000100,0002.0Reference
Matrix Lot A (No Suppression) 198,50099,2502.0Accurate Result
Matrix Lot B (30% Suppression) 140,00070,0002.0Accurate Result (Corrected)
Matrix Lot C (15% Enhancement) 230,000115,0002.0Accurate Result (Corrected)

Comparative Analytical Investigations with N Demethyl Roxithromycin D7

Comparative Analysis of Deuterated versus Non-Deuterated N-Demethyl Roxithromycin (B50055) as Internal Standards

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is paramount for achieving accuracy and precision. The ideal IS corrects for variability during sample preparation and analysis, including extraction efficiency, injection volume, and matrix-induced ion suppression or enhancement. clearsynth.com A stable isotope-labeled (SIL) internal standard, such as N-Demethyl Roxithromycin-d7, is considered the gold standard because its physicochemical properties are nearly identical to the analyte, N-Demethyl Roxithromycin.

A non-deuterated analogue, while structurally similar, does not co-elute perfectly with the analyte and may respond differently to matrix effects. scispace.com The deuterated standard, this compound, co-elutes with the non-deuterated analyte, ensuring that both compounds experience the same ionization conditions and matrix effects in the mass spectrometer's ion source. waters.com This co-elution is critical for accurately compensating for signal fluctuations, thereby improving the reliability of the quantitative results. researchgate.net In contrast, a non-deuterated IS (a structural analogue) would have different retention times and could be affected differently by matrix interferences, leading to inaccurate quantification. scispace.com

The use of this compound ensures that variations in sample extraction, potential degradation, and instrument response are accounted for, as both the analyte and the IS behave almost identically throughout the entire analytical process. lcms.cz This leads to higher precision and accuracy compared to using a non-deuterated structural analogue as an internal standard.

PropertyThis compound (Deuterated IS)Non-Deuterated N-Demethyl Roxithromycin (as Structural Analogue IS)
Analyte Mimicry Nearly identical physicochemical properties to the analyte.Different physicochemical properties, leading to different behavior.
Chromatographic Co-elution Co-elutes or elutes very closely with the analyte.Separates from the analyte with a distinct retention time.
Correction for Matrix Effects Excellent compensation for ion suppression/enhancement due to co-elution. clearsynth.comPoor or incomplete compensation as it experiences different matrix effects. scispace.com
Correction for Extraction Variability High, due to identical extraction recovery.Moderate to low, as recovery may differ from the analyte.
Accuracy & Precision High; considered the gold standard for quantitative bioanalysis.Lower; prone to inaccuracies due to differential analytical behavior.

Advantages and Limitations of Deuterium (B1214612) Labeling for this compound Relative to Other Isotopic Labeling Approaches

Isotopic labeling involves replacing atoms in a molecule with their heavier stable isotopes. While deuterium (²H) is commonly used, other isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are also employed. hilarispublisher.com Each approach has distinct advantages and limitations.

Advantages of Deuterium (²H) Labeling:

Cost-Effectiveness: The synthesis of deuterated compounds is generally less expensive and complex than that of ¹³C or ¹⁵N-labeled compounds, making them more accessible. cerilliant.com

Availability: Deuterated reagents are widely available, facilitating the synthesis of a broad range of internal standards. cerilliant.com

Limitations of Deuterium (²H) Labeling:

Chromatographic Isotope Effect: The most significant drawback is the potential for chromatographic separation from the unlabeled analyte. nih.gov Due to the greater mass difference between protium (B1232500) (¹H) and deuterium (²H), the C-D bond has a lower zero-point energy, which can lead to slight differences in retention time, particularly in high-resolution chromatography. oup.comnih.gov This separation can negate the primary benefit of an SIL standard if the analyte and IS experience different matrix effects at their respective elution times. waters.comresearchgate.net

H/D Exchange: Although rare when labels are placed on carbon atoms, there is a theoretical risk of deuterium atoms exchanging with protons from the solvent, especially if they are located on heteroatoms (-OH, -NH). researchgate.net

Mass Spectrometric Fragmentation: Deuterium labeling can sometimes alter the fragmentation pathways in tandem mass spectrometry, which must be accounted for during method development. hilarispublisher.com

Comparison with Other Isotopic Labels (¹³C, ¹⁵N):

¹³C and ¹⁵N Labeling: These are considered superior alternatives as the relative mass difference is much smaller, resulting in a negligible chromatographic isotope effect. nih.govnih.gov This ensures near-perfect co-elution with the analyte. nih.gov Furthermore, ¹³C and ¹⁵N labels are stable and not susceptible to exchange. caymanchem.com

Cost and Synthesis: The primary disadvantage of ¹³C and ¹⁵N labeling is the significantly higher cost and complexity of chemical synthesis. caymanchem.com

For this compound, the deuterium atoms are placed in stable positions to minimize exchange. While it offers a practical and cost-effective solution, careful chromatographic validation is necessary to ensure it co-elutes sufficiently with the analyte to provide accurate quantification.

Labeling ApproachAdvantagesLimitations
Deuterium (²H) - Lower cost of synthesis. cerilliant.com
  • Wider availability of starting materials. cerilliant.com
  • - Potential for chromatographic separation (isotope effect). nih.gov
  • Possible H/D exchange (if not on stable positions). researchgate.net
  • Can sometimes alter MS fragmentation. hilarispublisher.com
  • Carbon-13 (¹³C) / Nitrogen-15 (¹⁵N) - Negligible chromatographic isotope effect (ideal co-elution). nih.govnih.gov
  • Label is completely stable and non-exchangeable. caymanchem.com
  • Considered the "gold standard" for accuracy. nih.gov
  • - Significantly higher cost of synthesis. caymanchem.com
  • More complex and lengthy synthetic routes.
  • Chromatographic Behavior and Mass Spectrometric Response of this compound in Relation to Parent Roxithromycin and Other Metabolites

    The analytical behavior of this compound is defined by its properties in chromatography and mass spectrometry, especially when compared to its parent drug and related metabolites.

    Chromatographic Behavior: In reversed-phase high-performance liquid chromatography (RP-HPLC), elution order is generally based on polarity. N-demethylation of Roxithromycin results in a slightly more polar compound. Consequently, N-Demethyl Roxithromycin typically has a shorter retention time than the parent Roxithromycin. nihs.go.jpglsciences.com Studies using RP-HPLC confirm that N-Demethylroxithromycin elutes before Roxithromycin. nihs.go.jpglsciences.com The deuterated internal standard, this compound, is expected to elute slightly earlier than its non-deuterated counterpart due to the chromatographic isotope effect, though this separation is often minimal. nih.gov

    Mass Spectrometric Response: Mass spectrometry is used to differentiate and quantify these compounds based on their mass-to-charge ratios (m/z). In positive electrospray ionization (ESI) mode, these molecules are typically detected as protonated species [M+H]⁺. The seven deuterium atoms in this compound increase its mass by approximately 7 Da compared to the non-deuterated metabolite, allowing for clear differentiation in the mass spectrometer.

    Key metabolites of Roxithromycin include the products of N-demethylation, O-demethylation, and hydrolysis of the cladinose (B132029) sugar. nih.gov Each of these metabolites, along with the parent drug and the deuterated standard, will have a unique mass and characteristic fragmentation pattern that allows for their specific detection.

    CompoundMolecular FormulaMolecular Weight (g/mol)Expected [M+H]⁺ (m/z)
    RoxithromycinC₄₁H₇₆N₂O₁₅837.05837.5
    N-Demethyl RoxithromycinC₄₀H₇₄N₂O₁₅823.03823.5
    This compound C₄₀H₆₇D₇N₂O₁₅830.10830.5 lgcstandards.com
    Descladinose RoxithromycinC₃₃H₆₀N₂O₁₁676.84677.4
    N,O-didemethyl RoxithromycinC₃₉H₇₂N₂O₁₅809.00809.5

    Emerging Research Directions and Future Prospects for N Demethyl Roxithromycin D7 in Chemical Biology and Analytical Science

    Integration of N-Demethyl Roxithromycin-d7 in High-Throughput Screening Analytical Platforms

    High-throughput screening (HTS) is a cornerstone of modern drug discovery and metabolism studies, enabling the rapid analysis of thousands of samples. The integration of liquid chromatography-tandem mass spectrometry (LC-MS/MS) into HTS platforms has revolutionized bioanalysis by offering high sensitivity and selectivity. In this automated environment, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical for generating reliable and reproducible data.

    The primary role of this compound in HTS is to normalize for variations that can occur during sample processing and analysis. These variations can arise from multiple steps, including sample extraction, instrument response drift, and matrix effects. Because this compound is chemically identical to its non-deuterated counterpart, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. However, it is differentiated by its higher mass. By adding a known amount of this compound to each sample at the beginning of the workflow, analysts can use the ratio of the analyte's signal to the internal standard's signal for accurate quantification. This ratiometric approach effectively cancels out variability, ensuring the integrity of the screening data.

    Recent studies on other deuterated compounds in HTS platforms highlight the potential benefits. For example, a high-throughput UPLC-MS/MS method for the antifungal agent terbinafine utilized terbinafine-d7 as an internal standard in a 96-well plate format for automated liquid-liquid extraction. researchgate.net This approach allowed for rapid and robust quantification from plasma samples. Similarly, a simultaneous LC-MS/MS method was developed for quantifying azithromycin and hydroxychloroquine from over 2,000 dried blood spot samples, using deuterated internal standards (Azithromycin-d3 and Hydroxychloroquine-d4) to ensure accuracy in a high-throughput clinical setting. nih.gov These examples provide a strong precedent for the integration of this compound into HTS workflows for macrolide research, facilitating faster, more reliable screening of new chemical entities, metabolism studies, or pharmacokinetic profiling.

    Table 1: Role of this compound in High-Throughput Screening

    FeatureBenefit of Using this compound
    Automation Compatibility Suitable for use with robotic liquid handling workstations and 96/384-well plate formats.
    Correction for Variability Normalizes for inconsistencies in sample preparation, injection volume, and instrument response.
    Mitigation of Matrix Effects Co-elutes with the analyte, compensating for ion suppression or enhancement from complex biological matrices.
    Improved Accuracy & Precision Ratiometric analysis (analyte/internal standard) leads to more reliable quantitative results.
    Increased Throughput Enables streamlined and simplified sample preparation protocols, such as protein precipitation, without compromising data quality.

    Application in Novel Analytical Techniques for Macrolide Research Beyond Standard LC-MS/MS

    While LC-MS/MS is the gold standard for quantitative bioanalysis, emerging analytical techniques are providing deeper insights into the structure, function, and interactions of macrolide antibiotics. This compound has potential applications in these advanced methods, moving beyond its role as a simple internal standard.

    One promising area is in mass spectrometry-based structural elucidation. A recent study demonstrated the use of hydrogen-deuterium exchange combined with multi-stage mass spectrometry (MSn) to probe the fragmentation pathways of various macrolide antibiotics. nih.gov By observing the incorporation of deuterium (B1214612) from D2O, researchers could elucidate complex fragmentation mechanisms and differentiate between structural isomers. nih.gov Although this study used deuterated water, the use of a specifically labeled compound like this compound could serve as a stable point of reference within the molecule, helping to pinpoint fragmentation sites and understand the behavior of specific functional groups during collision-induced dissociation.

    Furthermore, advanced nuclear magnetic resonance (NMR) spectroscopy techniques are used to study the conformation of macrolides in solution. mdpi.com Studies have utilized deuterated solvents, such as deuterated chloroform or water, to investigate the three-dimensional structure of these complex molecules. mdpi.commdpi.com The presence of a deuterated tag within the this compound molecule could potentially be leveraged in specialized NMR experiments to probe local molecular environments and dynamics.

    The development of novel analytical platforms, such as those combining ion mobility spectrometry with mass spectrometry (IMS-MS), offers another dimension of separation based on molecular size and shape. In such techniques, this compound could serve as a valuable tool for method development and as a reference compound to study the subtle conformational changes between the metabolite and its deuterated analog.

    Table 2: Potential Applications of this compound in Advanced Analytical Methods

    Analytical TechniquePotential Application of this compoundResearch Finding/Benefit
    Multi-Stage Mass Spectrometry (MSn) As a stable labeled reference to study fragmentation pathways.Elucidation of complex fragmentation patterns and differentiation of macrolide analogues and metabolites. nih.gov
    Hydrogen-Deuterium Exchange MS (HDX-MS) As a comparator to understand exchange dynamics in macrolide-protein complexes.Provides insights into protein binding sites and conformational changes upon ligand binding.
    Nuclear Magnetic Resonance (NMR) Spectroscopy As a probe in specialized NMR experiments (e.g., isotope-edited NMR).Investigation of local molecular structure and dynamics in solution. mdpi.com
    Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) As a reference standard for developing separation methods.Characterization of the gas-phase conformation and differentiation of closely related structures.

    Potential for this compound as a Reference Material in Inter-Laboratory Comparability Studies

    Ensuring the accuracy and comparability of analytical results across different laboratories is a significant challenge in both clinical and research settings. Inter-laboratory comparability studies, also known as proficiency testing, are essential for quality assurance and the validation of analytical methods. The use of a well-characterized, high-purity, isotopically labeled compound as a reference material is a cornerstone of these programs.

    This compound is an ideal candidate for a reference material in studies focused on the analysis of roxithromycin (B50055) and its metabolites. Because it can be synthesized with high isotopic purity, it provides a reliable and consistent standard that can be distributed to multiple laboratories. Its use helps to harmonize analytical outcomes by providing a common point of reference.

    In practice, a central organizing body would distribute identical samples containing a known concentration of unlabeled N-Demethyl Roxithromycin and a precisely specified amount of this compound. Each participating laboratory would then analyze the samples using their own in-house methods. The ability of each laboratory to accurately determine the concentration of the unlabeled analyte, using the deuterated compound as an internal standard, would demonstrate the proficiency of their analytical method. The FDA has promoted the use of isotopically labeled internal standards in multi-laboratory validation studies for antibiotic residues, such as an erythromycin-(N-methyl-13C, d3) standard, to ensure consistency and accuracy. fda.gov

    Q & A

    Q. What analytical methods are recommended for quantifying N-Demethyl Roxithromycin-d7 in complex biological matrices?

    • Methodological Answer : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity. For extraction, modified QuEChERS protocols with PSA/C18 sorbents (e.g., 50:50 mg ratio) achieve optimal recovery rates (~85% for Roxithromycin-d7) while minimizing matrix interference . Method validation should include spike-and-recovery experiments across multiple matrices (e.g., plasma, tissue homogenates) to assess precision (<15% RSD) and accuracy (70–120% recovery).

    Q. How should stability studies for this compound be designed to ensure reliable pharmacokinetic data?

    • Methodological Answer : Stability assessments must cover short-term (room temperature), long-term (-80°C storage), and freeze-thaw cycles. Use isotopically labeled internal standards (e.g., Roxithromycin-d7) to correct for analyte degradation. Include triplicate samples at low/high concentrations and validate using LC-MS/MS with criteria from ICH guidelines (e.g., ≤15% deviation from nominal concentrations) .

    Q. What synthetic pathways are validated for producing high-purity this compound?

    • Methodological Answer : Deuterium incorporation typically occurs via reductive alkylation using deuterated reagents (e.g., CD3I) under controlled pH and temperature. Post-synthesis, purity is confirmed via nuclear magnetic resonance (NMR) for structural integrity and high-resolution MS for isotopic enrichment (>98% d7). Chromatographic purification (e.g., preparative HPLC) ensures residual solvents meet USP thresholds .

    Q. Which extraction sorbents optimize recovery of this compound in multi-residue analyses?

    • Methodological Answer : PSA/C18 mixtures (50:50 mg) outperform individual sorbents, achieving 84.5% recovery for Roxithromycin-d7 by reducing phospholipid interference. Compare recovery rates across sorbent combinations (e.g., PSA vs. C18) using spiked blank matrices and ANOVA to identify statistically significant differences (p < 0.05) .

    Q. How can researchers validate the specificity of assays for this compound in the presence of metabolites?

    • Methodological Answer : Perform cross-reactivity tests with structurally similar metabolites (e.g., Roxithromycin sulfoxide) using chromatographic separation (e.g., UPLC with sub-2µm columns) and high-resolution MS. Confirm baseline resolution (resolution factor >1.5) and absence of ion suppression via post-column infusion experiments .

    Advanced Research Questions

    Q. What metabolic pathways and enzyme interactions should be prioritized when studying this compound in vivo?

    • Methodological Answer : Focus on CYP3A4/5-mediated metabolism due to its role in macrolide clearance. Use human hepatocyte models or recombinantly expressed CYP isoforms to quantify metabolite formation (e.g., hydroxy derivatives). Co-administration with CYP inducers (e.g., rifampicin) can reveal interactions, as seen with N-demethyl mifepristone (5.9-fold AUC reduction) .

    Q. How should contradictory recovery data for this compound across extraction methods be analyzed?

    • Methodological Answer : Apply multivariate analysis to isolate variables (e.g., sorbent type, matrix pH). For example, PSA/C18 (80:20 mg) shows lower recovery (78.7%) compared to 50:50 mg (84.5%) due to unbalanced lipid removal. Use Bland-Altman plots to assess bias between methods and justify protocol selection .

    Q. What statistical frameworks are optimal for assessing dose-response relationships in this compound toxicity studies?

    • Methodological Answer : Non-linear mixed-effects modeling (NLME) accommodates inter-subject variability in longitudinal data. For small sample sizes, Bayesian hierarchical models improve precision. Pre-specify covariates (e.g., age, hepatic function) and validate assumptions via residual plots .

    Q. How can PICO/FINER criteria refine research questions on this compound’s antimicrobial resistance profile?

    • Methodological Answer :
    • PICO : Population (bacterial strains with MLSB resistance), Intervention (this compound exposure), Comparison (wild-type Roxithromycin), Outcome (minimum inhibitory concentration shifts).
    • FINER : Ensure feasibility via preliminary MIC assays, novelty by targeting understudied Gram-negative pathogens, and relevance to antibiotic stewardship programs .

    Q. What in silico tools predict this compound’s binding affinity to bacterial ribosomes?

    • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using 23S rRNA crystal structures (PDB ID: 1NJI) can identify binding site interactions. Validate predictions with isothermal titration calorimetry (ITC) to quantify ΔG and compare with parent compound Roxithromycin .

    Methodological Notes

    • Data Contradiction Analysis : For inconsistent recovery or stability results, employ sensitivity analyses (e.g., Monte Carlo simulations) to quantify uncertainty sources .
    • Ethical Compliance : Adhere to institutional guidelines for isotopic compound handling, including waste disposal and exposure monitoring .
    • Reproducibility : Document extraction and analysis protocols per the Beilstein Journal’s experimental reporting standards, including raw data deposition in public repositories .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.